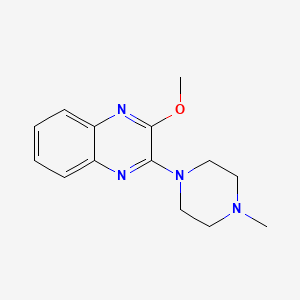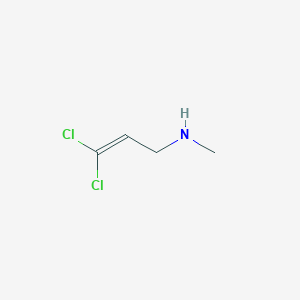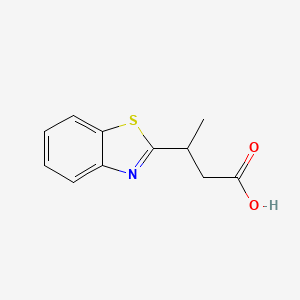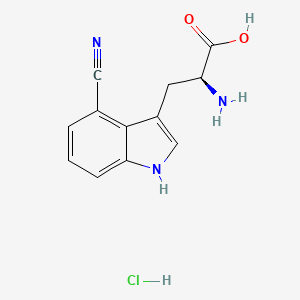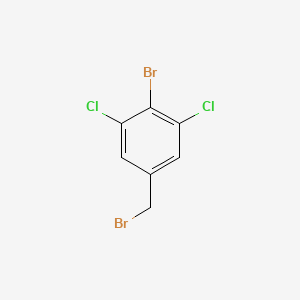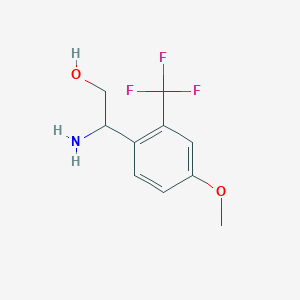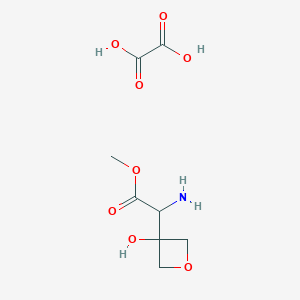
4-bromo-5-(bromomethyl)-2-(propan-2-yl)-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-5-(bromomethyl)-2-(propan-2-yl)-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of bromine atoms at the 4 and 5 positions, a bromomethyl group at the 5 position, and an isopropyl group at the 2 position
準備方法
The synthesis of 4-bromo-5-(bromomethyl)-2-(propan-2-yl)-2H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-bromo-1H-1,2,3-triazole with bromomethyl isopropyl ketone in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
4-bromo-5-(bromomethyl)-2-(propan-2-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically require the presence of a catalyst or a base to facilitate the substitution.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of bromine atoms. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazole derivative, while oxidation with potassium permanganate can produce a triazole oxide.
科学的研究の応用
4-bromo-5-(bromomethyl)-2-(propan-2-yl)-2H-1,2,3-triazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism of action of 4-bromo-5-(bromomethyl)-2-(propan-2-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
4-bromo-5-(bromomethyl)-2-(propan-2-yl)-2H-1,2,3-triazole can be compared with other similar compounds, such as:
4-bromo-1H-1,2,3-triazole: Lacks the bromomethyl and isopropyl groups, resulting in different chemical properties and reactivity.
5-(bromomethyl)-2-(propan-2-yl)-1H-1,2,3-triazole: Similar structure but without the bromine atom at the 4 position, leading to variations in its reactivity and applications.
2-(propan-2-yl)-1H-1,2,3-triazole: Lacks both bromine atoms and the bromomethyl group, resulting in significantly different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C6H9Br2N3 |
|---|---|
分子量 |
282.96 g/mol |
IUPAC名 |
4-bromo-5-(bromomethyl)-2-propan-2-yltriazole |
InChI |
InChI=1S/C6H9Br2N3/c1-4(2)11-9-5(3-7)6(8)10-11/h4H,3H2,1-2H3 |
InChIキー |
KHJXYLORCIJISK-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1N=C(C(=N1)Br)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)
